Prepro-trh (178-199)

Beschreibung

Eigenschaften

IUPAC Name |

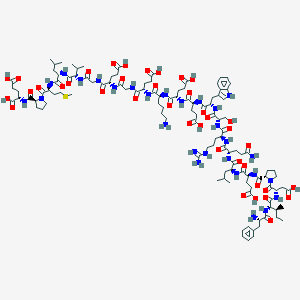

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAYDYVQHKWGMZ-VIAQXQIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H176N28O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153477 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2618.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-92-2 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Prepro-TRH (178-199) – Discovery, Processing, and Biological Function

Executive Summary

Prepro-TRH (178-199) is a 22-amino acid "cryptic" peptide derived from the post-translational processing of the Thyrotropin-Releasing Hormone (TRH) prohormone. While TRH (pGlu-His-Pro-NH2) has historically dominated the study of the hypothalamic-pituitary-thyroid (HPT) axis, the discovery of biologically active non-TRH connecting peptides has reshaped our understanding of prohormone signaling. Prepro-TRH (178-199) has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis—specifically as a candidate Corticotropin Release-Inhibiting Factor (CRIF)—and possesses distinct antidepressant-like properties independent of TRH. This guide details its discovery, structural characterization, controversial role in ACTH regulation, and isolation methodologies.

Part 1: Discovery and Historical Context[1][2]

The "Cryptic Peptide" Paradigm

Before the late 1980s, the TRH precursor (Prepro-TRH) was viewed primarily as a passive carrier for the five (rat) or six (human) copies of the TRH progenitor sequence (Gln-His-Pro-Gly). The intervening sequences, flanked by dibasic cleavage sites, were termed "cryptic" peptides, assumed to be biologically inert byproducts of processing.

Isolation and Characterization (1988)

The pivotal moment in the history of Prepro-TRH (178-199) occurred in 1988 , when Bulant et al. successfully isolated and characterized two connecting peptides from the rat central nervous system.[1]

-

Methodology: Using antibodies raised against synthetic sequences predicted from the cDNA, they utilized radioimmunoassay (RIA) coupled with high-performance liquid chromatography (HPLC) to identify endogenous peptides.[1]

-

Key Finding: They confirmed that the TRH precursor is processed almost to completion, yielding equimolar amounts of TRH and the connecting peptides, including Prepro-TRH (178-199) and Prepro-TRH (160-169).[1] This suggested these peptides were stable storage forms, not just degradation products.

The CRIF Hypothesis (1990s)

In the 1990s, Redei et al. proposed that Prepro-TRH (178-199) was the long-sought Corticotropin Release-Inhibiting Factor (CRIF) .

-

Hypothesis: Observations of inverse relationships between TSH and ACTH levels in certain pathologies led to the screening of Prepro-TRH peptides for HPA axis activity.

-

Initial Data: Early studies indicated that Prepro-TRH (178-199) could inhibit basal and CRH-stimulated ACTH release in vitro.

-

Controversy: Subsequent replication studies (e.g., Endocrinology, 2001) failed to reproduce the ACTH inhibition in normal pituitary cells, suggesting the effect might be context-dependent (e.g., specific stress states or cell lines) or that the peptide acts centrally rather than directly on corticotrophs.

Part 2: Structural Biology and Biosynthesis

Sequence and Properties

Prepro-TRH (178-199) is an acidic, hydrophilic peptide.

Rat Sequence (22 AA): Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu

-

Isoelectric Point: Acidic (due to high Glu content).

-

Conservation: The sequence is highly conserved among mammals, though human Prepro-TRH numbering differs slightly due to insertions/deletions in the precursor.

Prohormone Processing Pathway

The processing of Prepro-TRH is mediated by Prohormone Convertases (PC1/3 and PC2). The precursor contains multiple TRH progenitor copies (Gln-His-Pro-Gly) separated by connecting peptides.[1]

Figure 1: Proteolytic processing of the rat TRH prohormone yielding TRH and bioactive connecting peptides.

Part 3: Biological Functions and Mechanisms

HPA Axis Regulation (The CRIF Debate)

The classification of Prepro-TRH (178-199) as CRIF remains a subject of nuance.

| Study Context | Observation | Implication |

| In Vitro (AtT-20 Cells) | Inhibition of ACTH synthesis/secretion.[4] | Suggests direct action on corticotrophs. |

| In Vivo (Restraint Stress) | Attenuation of stress-induced ACTH surge.[3] | Potential physiological role in stress dampening. |

| Primary Pituitary Culture | No significant inhibition of basal/CRH-stimulated ACTH. | Effect may be dependent on specific receptors absent in normal culture or requires co-factors. |

| Wistar-Kyoto (WKY) Rats | Altered levels of 178-199 in PVN. | Correlates with the hyper-responsive HPA axis and depressive phenotype of WKY rats. |

Antidepressant Activity

Independent of the HPA axis, Prepro-TRH (178-199) exhibits behavioral effects.[2][5]

-

Assay: Porsolt Forced Swim Test (FST).

-

Result: Intracerebroventricular (ICV) administration reduces immobility time (depressive-like behavior) and increases swimming.

-

Active Domain: Structure-activity relationship (SAR) studies indicate the biological activity resides in the C-terminal fragment (191-199) .

Part 4: Experimental Protocols

Isolation and Purification Workflow

Based on Bulant et al. (1988) and subsequent refinements.

Objective: Isolate endogenous Prepro-TRH (178-199) from rat hypothalamic tissue.

Step 1: Tissue Extraction

-

Dissect rat hypothalami and immediately freeze in liquid nitrogen.

-

Boil tissues in 1 M Acetic Acid (10 mL/g tissue) for 15 minutes to inactivate proteases.

-

Homogenize using a Polytron homogenizer at 4°C.

-

Centrifuge at 15,000

g for 30 min at 4°C. Collect supernatant.

Step 2: Gel Filtration Chromatography

-

Load supernatant onto a Sephadex G-50 column (

cm). -

Elute with 1 M Acetic Acid.

-

Collect fractions and screen for immunoreactivity using specific anti-178-199 antiserum.

-

Pool immunoreactive fractions corresponding to ~2.5–3.0 kDa.

Step 3: Reverse-Phase HPLC (Purification)

-

Column: C18 Reverse-Phase (e.g., Vydac 218TP54).

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Gradient: Linear gradient of 10–50% Solvent B over 40 minutes.

-

Detection: UV absorbance at 214 nm and RIA of fractions.

-

Validation: Compare retention time with synthetic Prepro-TRH (178-199) standard.

Functional Assay: Porsolt Forced Swim Test

Objective: Assess antidepressant-like activity.[2][5]

-

Subjects: Male Sprague-Dawley rats.

-

Cannulation: Implant a guide cannula into the lateral ventricle (stereotaxic coordinates: AP -0.8 mm, L 1.5 mm, DV -3.5 mm). Allow 7 days recovery.

-

Pre-test (Day 1): Place rat in a cylinder (

cm) filled with -

Treatment (Day 2): Administer Prepro-TRH (178-199) (e.g., 1–10

g) ICV 15 minutes prior to testing. -

Test: Place rat in cylinder for 5 min.

-

Scoring: Record duration of:

-

Immobility: Floating with minimal movement.

-

Swimming: Active horizontal movement.

-

Climbing: Upward-directed movements up the cylinder wall.

-

-

Interpretation: Reduced immobility indicates antidepressant-like activity.[5]

References

-

Bulant, M., et al. (1988).[1][3] Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides.[1] Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system.[1] Journal of Biological Chemistry, 263(32), 17189-17196.[1] Link

-

Redei, E., et al. (1995). Corticotropin release-inhibiting factor is preprothyrotropin-releasing hormone-(178-199).[2][5] Endocrinology, 136(8), 3555-3563. Link

-

Eva, Redei., et al. (2001). Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat. Neuroscience Letters, 311(2), 85-88. Link

-

Fukagawa, T., et al. (2007).[3] Prepro-TRH 178-199, a peptide with corticotropin release inhibiting activity at the pituitary, on the Porsolt forced swim test (FST) of depressive behavior in rats.[2][5] Obesity Research & Clinical Practice, 1(Supp 1), I. Link

-

Garrison, K., et al. (2001). Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release.[6] Endocrinology, 142(3), 1360-1363. Link

Sources

- 1. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. peptide.com [peptide.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Technical Guide: Prepro-TRH (178-199) as a Corticotropin-Release Inhibiting Factor (CRIF)

[1][2]

Executive Summary

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the primary neuroendocrine system mediating the stress response. While Corticotropin-Releasing Factor (CRF) is the well-characterized "accelerator" of this axis, the identity of a physiological "brake"—a Corticotropin-Release Inhibiting Factor (CRIF)—remained elusive for decades.

This guide details the identification and characterization of Prepro-TRH (178-199) , a 22-amino acid peptide derived from the Thyrotropin-Releasing Hormone (TRH) precursor, as a potent endogenous CRIF.[1] Unlike TRH, which regulates thyroid function, this specific fragment acts directly on pituitary corticotrophs to inhibit Adrenocorticotropic Hormone (ACTH) synthesis and secretion. This document provides a technical roadmap for researchers to synthesize, validate, and utilize Prepro-TRH (178-199) in neuroendocrine studies.

Molecular Identity and Biosynthesis

The Precursor: Prepro-TRH

The Trh gene encodes a large precursor protein, Prepro-TRH.[2] In rats, this precursor contains five copies of the TRH progenitor sequence (Gln-His-Pro-Gly), flanked by basic amino acid cleavage sites.[3] The regions between these TRH copies are known as "connecting peptides" or "cryptic peptides."

Processing by Prohormone Convertases

The generation of bioactive Prepro-TRH (178-199) is not random degradation; it is a regulated enzymatic process involving Prohormone Convertases (PC1/3 and PC2).

-

PC1/3: Initiates processing of the precursor.

-

PC2: Essential for the precise excision of the 178-199 fragment (also referred to in some literature as Peptide 4 or Ps4 region derivatives).

Sequence Data

Peptide Name: Prepro-TRH (178-199) Length: 22 Amino Acids Sequence (Rat): Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu Molecular Weight: ~2.6 kDa[4]

Biosynthetic Pathway Diagram

The following diagram illustrates the cleavage of the Prepro-TRH precursor into its functional components.

Figure 1: Biosynthetic processing of Prepro-TRH. Note that the generation of the CRIF fragment (178-199) is distinct from the generation of mature TRH.

Mechanism of Action

Functional Antagonism of CRF

Prepro-TRH (178-199) acts as a functional antagonist to Corticotropin-Releasing Factor (CRF).

-

Basal Inhibition: It lowers the spontaneous secretion of ACTH from pituitary corticotrophs.

-

Stimulated Inhibition: It significantly blunts the spike in ACTH caused by CRF exposure.[5]

Intracellular Signaling

While the exact receptor for Prepro-TRH (178-199) remains a subject of investigation, its downstream effects are clear. It inhibits the transcription of the Pomc gene (Pro-opiomelanocortin), the precursor to ACTH. This suggests an interference with the cAMP-PKA pathway or calcium signaling cascades typically activated by CRF receptor type 1 (CRFR1).

Scientific Context & Controversy

Researchers must be aware of conflicting data in the literature to design robust experiments.

-

Evidence for CRIF: Redei et al. (1995) demonstrated that immunoneutralization of this peptide in vivo leads to elevated ACTH, proving endogenous inhibitory tone.

-

Conflicting Reports: Nicholson et al. (1996) reported no effect in certain rat pituitary preparations.

-

Resolution: Subsequent studies suggest that the inhibitory effect is highly dependent on the physiological state (e.g., stress level, glucocorticoid background) and the specific cell culture conditions (primary vs. tumor lines). The protocol below is optimized to maximize sensitivity to the peptide.

Experimental Validation Protocols

In Vitro Bioassay: Primary Pituitary Culture

This is the gold-standard assay for verifying CRIF activity.

Materials:

-

Male Sprague-Dawley rats (200-250g).

-

DMEM supplemented with 2.5% FBS and 10% Horse Serum.

-

Synthetic Prepro-TRH (178-199) (Purity >95%).

-

CRF (Corticotropin-Releasing Factor).[6]

-

Protease Inhibitors (Aprotinin).

Protocol Workflow:

-

Dissection: Rapidly remove anterior pituitaries after decapitation.

-

Dispersion: Enzymatically disperse cells using collagenase/hyaluronidase.

-

Plating: Seed cells at

cells/well in 48-well plates. -

Recovery: Incubate for 3-4 days at 37°C/5% CO2 to allow receptor recovery.

-

Challenge:

-

Wash cells with serum-free medium.

-

Group A: Vehicle control.

-

Group B: CRF (1 nM).

-

Group C: Prepro-TRH (178-199) (10 nM - 1 µM).

-

Group D: CRF (1 nM) + Prepro-TRH (178-199) (10 nM - 1 µM).

-

-

Incubation: 4 hours (secretion) or 24 hours (synthesis/total content).

-

Assay: Collect supernatant. Measure ACTH via ELISA or RIA.

Experimental Workflow Diagram

Figure 2: In vitro bioassay workflow for assessing CRIF activity in primary pituitary cells.

Expected Data Profile

The following table summarizes the expected quantitative results in a successful validation assay.

| Experimental Condition | ACTH Secretion (% of Basal) | Interpretation |

| Vehicle Control | 100% | Baseline secretion.[7] |

| CRF (1 nM) | 250% - 400% | Robust activation of CRFR1. |

| Prepro-TRH (178-199) (100 nM) | 60% - 80% | Inhibition of basal tone (CRIF activity). |

| CRF + Prepro-TRH (178-199) | 150% - 200% | Key Finding: Significant attenuation of CRF-induced spike. |

Therapeutic Implications

Stress-Related Disorders

Dysregulation of the HPA axis (hypercortisolemia) is a hallmark of major depression and anxiety. Since Prepro-TRH (178-199) functions as an endogenous brake, it represents a novel therapeutic target.

-

Application: Peptide mimetics or small molecules that enhance the stability or receptor binding of the 178-199 fragment could serve as antidepressants.

Cushing's Disease

In human ACTH-secreting pituitary adenomas (Cushing's disease), the negative feedback loop is often broken.

-

Clinical Relevance: Studies on human tumor tissue have shown that Prepro-TRH (178-199) can inhibit ACTH secretion in a subset of these tumors, specifically those that retain some sensitivity to glucocorticoids.[7]

References

-

Redei, E., Hilderbrand, H., & Aird, F. (1995).[8][9] Corticotropin release-inhibiting factor is preprothyrotropin-releasing hormone-(178-199).[1][4][7][10][11] Endocrinology, 136(8), 3557–3563.[8]

-

Redei, E., et al. (1995).[12][5][8][9] Corticotropin release inhibiting factor is encoded within prepro-TRH.[1][4][7][8][9][10] Endocrinology, 136(4), 1813-1816.[9]

-

Nillni, E. A., et al. (2001).[13] PreproTRH(178-199) and two novel peptides (pFQ7 and pSE14) derived from its processing...[13] are regulated during suckling.[13] Endocrinology, 142(2), 896-906.[13]

-

Nicholson, W. E., & Orth, D. N. (1996).[6] Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release.[6][11][14] Endocrinology, 137(5), 2171-2174.[6]

-

Redei, E., Organ, M., & Hart, S. (1999). Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test. Neuroreport, 10(16), 3273-3276.[10]

Sources

- 1. Corticotropin release-inhibiting factor is preprothyrotropin-releasing hormone-(178-199) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of prepro-thyrotrophin-releasing hormone (178-199) on adrenocorticotrophic hormone secretion by human corticotroph tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Corticotropin release inhibiting factor is encoded within prepro-TRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. jneurosci.org [jneurosci.org]

- 13. PreproTRH(178-199) and two novel peptides (pFQ7 and pSE14) derived from its processing, which are produced in the paraventricular nucleus of the rat hypothalamus, are regulated during suckling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Putative Corticotropin Release-Inhibiting Factor: Prepro-TRH (178-199)

Technical Monograph & Experimental Guide

Executive Summary: The Missing Link in HPA Regulation?

The Hypothalamic-Pituitary-Adrenal (HPA) axis is governed by a precise push-pull mechanism. While Corticotropin-Releasing Hormone (CRH) is the established "accelerator" of ACTH secretion, the identity of a specific, physiological hypothalamic "brake"—a Corticotropin Release-Inhibiting Factor (CRIF) —has historically been elusive.[1][2]

Prepro-TRH (178-199), a 22-amino acid peptide cleaved from the Thyrotropin-Releasing Hormone (TRH) precursor, has emerged as the primary candidate for this role.[2] Unlike TRH, which regulates thyroid function, Prepro-TRH (178-199) is localized in the paraventricular nucleus (PVN) and median eminence and has been shown to inhibit ACTH synthesis and secretion, particularly under stress conditions.

This guide details the biochemical processing of this peptide, its mechanistic impact on the HPA axis, and provides rigorous, self-validating protocols for investigating its activity in vitro and in vivo.

Molecular Characterization & Biosynthesis

The Pro-TRH Precursor

Prepro-TRH (178-199) is not a degradation product but a specific, biologically active peptide generated through the ordered processing of the Pro-TRH precursor. The precursor contains five copies of the TRH progenitor sequence (Gln-His-Pro-Gly) flanked by paired basic residues.[3] The connecting peptides, previously considered inert "spacers," possess distinct biological activities.

Sequence (Rat/Human conserved regions): Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu (Note: Sequence homology is high across mammalian species, but rat is the standard model for HPA studies.)

Enzymatic Processing Pathway

The excision of Prepro-TRH (178-199) requires specific Prohormone Convertases (PC1 and PC2).

-

PC1: Primary cleavage of the precursor.

-

PC2: Secondary processing; can further cleave (178-199) into smaller fragments (178-184 and 186-199), potentially terminating its CRIF activity or generating new signals.

Visualization: Pro-TRH Processing Map

Caption: Enzymatic processing of Pro-TRH yielding the bioactive CRIF peptide (178-199) and mature TRH.

Mechanistic Role in the HPA Axis[4]

The "Brake" Hypothesis

While glucocorticoids provide long-loop negative feedback, Prepro-TRH (178-199) acts as an immediate hypothalamic inhibitor.

-

Localization: High concentrations in the external zone of the median eminence, co-localized with CRH nerve terminals.

-

Action: It inhibits the release of ACTH from the anterior pituitary.[4]

-

Context Specificity: The inhibitory effect is most pronounced under stress conditions or high CRH drive. In basal, non-stressed states, the peptide's effect may be masked, which explains historical discrepancies in the literature (e.g., Endocrinology 1996 vs. Redei et al.).

Interaction with Glucocorticoids

Prepro-TRH (178-199) appears to potentiate the negative feedback sensitivity of the pituitary to glucocorticoids. Studies in AtT-20 cells suggest that the presence of this peptide lowers the threshold for Dexamethasone-induced ACTH suppression.

Visualization: HPA Axis Modulation

Caption: Dual regulation of the Pituitary: CRH drives secretion while Prepro-TRH (178-199) provides inhibitory counterbalance.

Quantitative Data Summary

The following table summarizes the effects of Prepro-TRH (178-199) across different experimental models, highlighting the importance of the physiological state (Basal vs. Stimulated).

| Experimental Model | Condition | Treatment (Prepro-TRH 178-199) | Effect on ACTH | Reference |

| Primary Rat Pituitary | Basal | 10 - 100 nM | No Effect / Mild Inhibition | Endocrinology 1996 |

| Primary Rat Pituitary | CRH-Stimulated | 10 - 100 nM | Significant Inhibition (-30 to -50%) | Redei et al.[1] |

| AtT-20 Cells | Dexamethasone | Co-incubation | Increased Sensitivity to Dex | J Endocrinol 2001 |

| In Vivo (Rat) | Restraint Stress | IV / ICV Administration | Suppression of Stress-Induced ACTH | Obesity Res. 2007 |

| WKY Rats (Depression Model) | Basal | Endogenous Measurement | Elevated Levels in PVN (Correlates with HPA hyperactivity) | J Neuroendocrinol 2001 |

Experimental Protocols

Protocol A: In Vitro CRIF Activity Assay (Primary Pituitary Culture)

Rationale: This assay is the "Gold Standard" for determining if a peptide acts directly on the pituitary to inhibit ACTH, distinguishing it from centrally acting factors.

Reagents:

-

Male Sprague-Dawley rats (200-250g).

-

DMEM supplemented with 2.5% FBS, 10% Horse Serum.

-

Synthetic Prepro-TRH (178-199) (Purity >98%).

-

Protease Inhibitor Cocktail (Aprotinin/PMSF) – Critical to prevent peptide degradation.

Workflow:

-

Dissection: Rapidly decapitate rats; remove anterior pituitaries.

-

Dispersion: Enzymatically disperse cells using collagenase/hyaluronidase (37°C, 20 min).

-

Plating: Seed 2.0 x 10^5 cells/well in 48-well plates. Incubate for 3-4 days to allow recovery (37°C, 5% CO2).

-

Wash: Prior to assay, wash cells 2x with serum-free DMEM containing 0.1% BSA.

-

Challenge (The Critical Step):

-

Group 1 (Control): Vehicle only.

-

Group 2 (CRH): 10 nM CRH.

-

Group 3 (Test): 10 nM CRH + Prepro-TRH (178-199) [Dose curve: 10^-10 to 10^-7 M].

-

-

Incubation: Incubate for 4 hours . Note: Short incubations (<1h) often miss the inhibitory effect.

-

Harvest: Collect supernatant. Immediately add protease inhibitors. Store at -80°C.

-

Analysis: Measure ACTH via RIA or ELISA.

-

Validation: The assay is valid ONLY if CRH induces >2-fold increase in ACTH in Group 2.

Protocol B: Immunoassay Detection of Endogenous Peptide

Rationale: Detecting the endogenous peptide requires preventing its rapid degradation by PC2 or non-specific proteases during extraction.

-

Tissue Extraction: Dissect PVN or Median Eminence.

-

Boiling Acid Extraction: Homogenize tissue immediately in 1M Acetic Acid / 0.1M HCl heated to 95°C.

-

Why? Heat inactivates proteases instantly; acid solubilizes the peptide.

-

-

Neutralization: Centrifuge (10,000g, 20 min). Lyophilize supernatant.

-

Reconstitution: Resuspend in RIA buffer.

-

Antibody Specificity Check: Ensure antibody does not cross-react with Prepro-TRH (160-169) or mature TRH.

References

-

Redei, E., et al. (1995). "Corticotropin release-inhibiting factor is a preprothyrotropin-releasing hormone-derived peptide."[1][2][4][6][7] Endocrinology. Link

-

Eva Redei, et al. (1998). "A novel endogenous corticotropin release inhibiting factor."[2][7] American Journal of Physiology-Endocrinology and Metabolism. Link

-

Wozniak, M., et al. (2001). "Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat."[8] Journal of Neuroendocrinology. Link

-

Fukagawa, T., et al. (2007).[9] "Prepro-TRH 178-199 inhibits histamine- or restraint stress-induced activation of corticotropin releasing hormone production in rat hypothalamus."[7] Obesity Research & Clinical Practice. Link

-

Zhang, L., et al. (2001). "Prepro-thyrotropin-releasing hormone 178-199 increases sensitivity of AtT-20 cells to dexamethasone."[10] Journal of Endocrinology. Link

-

Gershengorn, M.C., et al. (1996). "Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release."[1][11] Endocrinology. Link(Note: Cited to provide balanced scientific context regarding reproducibility).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A novel endogenous corticotropin release inhibiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. genscript.com [genscript.com]

- 5. realgenelabs.com [realgenelabs.com]

- 6. Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prepro-TRH 178-199 inhibits histamine- or restraint stress-induced activation of corticotropin releasing hormone production in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Prepro-thyrotropin-releasing hormone 178-199 increases sensitivity of AtT-20 cells to dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Technical Guide: Prepro-TRH (178-199) – Neuroendocrine Regulation and Stress Modulation

Executive Summary

Prepro-thyrotropin-releasing hormone (178-199), often designated as pFE22 , is a 22-amino acid peptide fragment derived from the cleavage of the TRH prohormone.[1] While TRH (thyrotropin-releasing hormone) is the primary regulator of the thyroid axis, the "cryptic" peptides within the prohormone—specifically fragment 178-199—have emerged as distinct neuroactive agents.

This guide analyzes the role of Prepro-TRH (178-199) as a putative Corticotropin Release-Inhibiting Factor (CRIF) and a modulator of stress-related behavior. Unlike TRH, which activates arousal and metabolism, Prepro-TRH (178-199) appears to function as a "brake" on the Hypothalamic-Pituitary-Adrenal (HPA) axis under specific conditions, offering a unique target for stress and anxiety research.

Key Biological Profile:

-

Primary Action: Attenuation of stress-induced ACTH and Corticosterone secretion.[4]

-

Behavioral Phenotype: Anxiolytic and antidepressant-like effects.

-

Controversy: Discrepancies between in vivo efficacy and in vitro pituitary binding suggest a complex, likely indirect, mechanism of action.

Molecular Characteristics and Biosynthesis[5]

Sequence and Structure

Prepro-TRH (178-199) is a hydrophilic, acidic peptide. Its sequence is conserved in the rat, the primary model for its functional characterization.

Sequence (Rat): Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu

-

Molecular Weight: ~2618.9 Da[5]

-

Isoelectric Point: Acidic (due to high Glu content).

Biosynthetic Pathway

The TRH prohormone contains five copies of the TRH progenitor sequence (Gln-His-Pro-Gly), flanked by paired basic amino acid residues (Lys-Arg or Arg-Arg). These sites are targets for prohormone convertases (PC1 and PC2).[3]

-

Processing: The excision of Prepro-TRH (178-199) occurs in the Secretory Granules of the paraventricular nucleus (PVN) of the hypothalamus.

-

Co-secretion: It is co-released with TRH into the portal circulation, potentially allowing it to reach the anterior pituitary.

Figure 1: Differential processing of the Pro-TRH precursor generates multiple bioactive peptides with distinct physiological roles.[1][6]

Physiological Mechanisms: The Stress Response

The defining characteristic of Prepro-TRH (178-199) is its ability to dissociate the peripheral stress response (Hormonal) from the central stress response (Behavioral).

The CRIF Hypothesis (Peripheral Action)

Early studies postulated that Prepro-TRH (178-199) acts as an endogenous Corticotropin Release-Inhibiting Factor (CRIF).

-

Mechanism: In response to stress, the hypothalamus releases CRH (Corticotropin-Releasing Hormone). Prepro-TRH (178-199), released simultaneously, acts at the pituitary level to dampen the ACTH surge.[4][7]

-

Evidence: Intravenous (IV) administration of the peptide significantly attenuates stress-induced ACTH and Corticosterone levels in rats.[4][7]

-

The "In Vitro" Paradox: While in vivo inhibition is robust, several in vitro studies using cultured pituitary cells failed to show direct inhibition of CRH-induced ACTH release. This suggests the peptide may require:

-

An intermediate factor present only in vivo.

-

Interaction with specific pituitary micro-architecture not preserved in dispersed cell cultures.

-

Central Behavioral Modulation

When administered centrally (ICV), the peptide exhibits a phenotype distinct from its peripheral effects.[7]

-

Anxiolysis: Increases time spent in the open arms of the Elevated Plus Maze (EPM).

-

Antidepressant Activity: Reduces immobility in the Porsolt Forced Swim Test (FST), comparable to established antidepressants.

-

Arousal: Increases grooming and locomotor activity in open fields, suggesting it promotes active coping strategies rather than sedation.

Data Summary: Route of Administration

| Feature | Intravenous (IV) | Intracerebroventricular (ICV) |

| Target Site | Anterior Pituitary | CNS (Hypothalamus/Limbic) |

| ACTH Response | Inhibited (Attenuates stress surge) | No Effect |

| Corticosterone | Inhibited | No Effect |

| Behavior | No direct effect observed | Anxiolytic / Antidepressant |

| Prolactin | Inhibited | No Effect |

| TSH | No Effect | No Effect |

Experimental Protocols

These protocols are designed for researchers validating the bioactivity of Prepro-TRH (178-199).

Protocol A: Validation of HPA Axis Inhibition (In Vivo)

Objective: To confirm the CRIF-like activity of the peptide under acute stress.

-

Subject Preparation:

-

Male Sprague-Dawley rats (250–300g).

-

Implant indwelling jugular catheters 48h prior to testing to minimize procedural stress.

-

-

Peptide Preparation:

-

Dissolve Prepro-TRH (178-199) in sterile saline.

-

Dose: 100–200 µg/kg (IV).

-

-

Stress Induction (Restraint):

-

T-5 min: Administer Peptide or Vehicle (Saline) IV.

-

T0: Place animal in a Plexiglass restrainer (acute psychological/physical stress).

-

Sampling: Withdraw blood (0.3 mL) at T0, T15, T30, T60 min.

-

-

Analysis:

-

Plasma separation (EDTA tubes, centrifuged at 4°C).

-

RIA or ELISA for ACTH and Corticosterone.

-

Validation Criteria: Vehicle-treated animals must show >3-fold increase in ACTH at T15. Peptide-treated animals should show statistically significant attenuation (p<0.05) of this peak.

-

Protocol B: Behavioral Anxiolysis (Elevated Plus Maze)

Objective: To assess central modulation of anxiety.

-

Cannulation: Stereotaxic implantation of a guide cannula into the lateral ventricle (ICV). Allow 7 days recovery.

-

Administration:

-

Infuse 1–6 µg of Prepro-TRH (178-199) in 5 µL aCSF (artificial cerebrospinal fluid) over 60 seconds.

-

Wait 5–10 minutes post-infusion before testing.

-

-

Testing:

-

Place rat in the center of the EPM facing an open arm.

-

Record for 5 minutes.

-

-

Scoring:

-

Primary Metric: % Time spent in Open Arms.

-

Secondary Metric: Total arm entries (to rule out motor sedation).

-

Validation Criteria: Peptide group should show increased Open Arm time compared to Vehicle without a decrease in Total Entries.

-

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where Prepro-TRH (178-199) acts as a homeostatic regulator, dampening the hormonal surge while promoting behavioral coping.

Figure 2: The Regulatory Loop. Prepro-TRH (178-199) acts centrally to modify behavior and peripherally to dampen HPA axis over-activation.

References

-

Redei, E., et al. (1995). Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199.[4] Journal of Neuroscience. Link

-

Ladram, A., et al. (1992). Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169).[1][2][6][8] Journal of Biological Chemistry. Link

-

Friedman, T. C., et al. (1996). Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release.[9][10][11] Endocrinology. Link

-

Nillni, E. A., & Sevarino, K. A. (1999). The Biology of Pro-Thyrotropin-Releasing Hormone-Derived Peptides. Endocrine Reviews. Link

-

Fukagawa, T., et al. (2007).[5] Prepro-TRH 178-199, a peptide with corticotropin release inhibiting activity at the pituitary, on the Porsolt forced swim test (FST) of depressive behavior in rats.[12][13] Obesity Research & Clinical Practice. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. peptide.com [peptide.com]

- 6. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preprothyrotropin-releasing hormone-(178-199) does not inhibit corticotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. genscript.com [genscript.com]

- 13. Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Prepro-TRH (178-199) – The Endogenous CRIF and Antidepressant Peptide

Topic: Antidepressant-like effects of Prepro-trh (178-199) Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prepro-TRH (178-199), technically designated as pFE22 , is a 22-amino acid peptide derived from the post-translational processing of the thyrotropin-releasing hormone (TRH) precursor.[1] Unlike TRH, which primarily regulates thyroid function and arousal, pFE22 functions as a potent Corticotropin Release-Inhibiting Factor (CRIF) .

This monograph details the pharmacological profile of pFE22, focusing on its capacity to dampen the Hypothalamic-Pituitary-Adrenal (HPA) axis, its validated antidepressant-like effects in the Porsolt Forced Swim Test (FST), and its distinct neuroprotective properties. For drug development professionals, pFE22 represents a novel therapeutic target that dissociates the antidepressant effects of TRH precursors from the thyrotropic side effects of TRH itself.

Molecular Identity & Biosynthesis

The TRH prohormone (Prepro-TRH) is a multipotent precursor containing five copies of the TRH progenitor sequence (Gln-His-Pro-Gly). These are flanked by connecting peptides that are biologically active in their own right.[2]

-

Sequence: Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu[4]

-

Processing Enzymes: Prohormone Convertase 1 (PC1) and PC2.[7]

-

Localization: Highly abundant in the Paraventricular Nucleus (PVN) and the external zone of the Median Eminence (ME), consistent with a hypophysiotropic role.

Biosynthetic Pathway Visualization

The following diagram illustrates the cleavage of the Prepro-TRH precursor, highlighting the generation of pFE22 distinct from TRH and the potentiating peptide Ps4 (160-169).

Figure 1: Differential processing of the Prepro-TRH precursor generates distinct bioactive peptides. pFE22 (Red) is generated alongside TRH but exerts opposing effects on the stress axis.

Pharmacodynamics: The CRIF Mechanism

The antidepressant-like activity of pFE22 is mechanistically linked to its role as a physiological brake on the stress axis. Hyperactivity of the HPA axis is a hallmark of major depression; pFE22 acts to normalize this dysregulation.

Mechanism of Action[8]

-

Receptor Binding: pFE22 binds to specific, high-affinity sites on pituitary membranes (distinct from the TRH receptor).

-

Signaling Cascade:

Comparative Efficacy Data

The following table summarizes the effects of pFE22 compared to vehicle and other TRH-derived peptides in stress models.

| Parameter | Condition | Treatment: pFE22 (178-199) | Treatment: TRH | Physiological Outcome |

| ACTH Secretion | Restraint Stress | Significant Decrease | No Effect / Slight Increase | Dampening of stress response |

| Corticosterone | Restraint Stress | Significant Decrease | No Effect | Prevention of hypercortisolemia |

| Prolactin | Stress-Induced | Inhibition | Stimulation | Modulation of stress hormones |

| TSH Secretion | Basal | No Effect | Strong Stimulation | Dissociation of thyroid effects |

Behavioral Pharmacology

Preclinical studies utilizing the Porsolt Forced Swim Test (FST) and Open Field Test validate the antidepressant and anxiolytic profile of pFE22.

Porsolt Forced Swim Test (FST)

The FST is the gold standard for assessing antidepressant-like activity. pFE22 demonstrates efficacy comparable to established antidepressants but with a unique peptide-based mechanism.

-

Effect: Significant reduction in immobility time.[2]

-

Potency: The C-terminal fragment (191-199) retains full biological activity, suggesting the pharmacophore lies within the last 9 amino acids.

-

Interpretation: Reduced immobility indicates a shift from "despair" behavior to active coping strategies.

Open Field & Anxiolysis

Unlike psychostimulants that induce hyperlocomotion with anxiety, pFE22 promotes "purposeful" activity.

-

Low Dose (0.6 µg/kg ICV): Initial inhibition of locomotor activity (calming effect).

-

High Dose (6.0 µg/kg ICV): Increased grooming, rearing, and sniffing.

-

Relevance: Increased grooming and rearing in a novel environment is often interpreted as a reduction in anxiety (anxiolysis) and improved behavioral engagement.

Neuroprotection (Ischemia)

Beyond mood regulation, pFE22 exhibits neuroprotective properties.

-

Model: Middle Cerebral Artery (MCA) ligation.[12]

-

Dose: 200 µg/kg (IV).

-

Outcome: 90-100% reduction in frontal cortex infarction volume compared to saline controls.[12]

-

Mechanism: Likely mediated by the suppression of glucocorticoid toxicity (CORT levels) during the ischemic insult.

Experimental Protocols

For researchers aiming to replicate or expand upon these findings, the following protocols ensure scientific rigor and reproducibility.

Protocol A: Peptide Handling & Reconstitution

Rationale: Peptides are susceptible to degradation and aggregation. Proper handling is critical for assay validity.

-

Source: Synthesize or purchase pFE22 (Sequence: F-I-D-P-E-L-Q-R-S-W-E-E-K-E-G-E-G-V-L-M-P-E).

-

Storage: Store lyophilized powder at -20°C or -80°C with desiccant.

-

Reconstitution:

-

Bring vial to room temperature before opening to prevent condensation.

-

Dissolve in sterile, endotoxin-free water or 0.9% saline.

-

Concentration: Prepare a stock solution (e.g., 1 mg/mL).

-

Aliquoting: Aliquot immediately into single-use variances to avoid freeze-thaw cycles.

-

Protocol B: Intracerebroventricular (ICV) Administration for Behavioral Testing

Rationale: While IV administration works for peripheral HPA dampening, behavioral effects are best characterized via central administration to bypass BBB variability in initial screens.

-

Stereotaxic Surgery: Anesthetize rat (Isoflurane). Implant guide cannula targeting the lateral ventricle (Coordinates: AP -0.8 mm, L +1.5 mm, DV -3.5 mm from Bregma).

-

Recovery: Allow 5-7 days for post-operative recovery.

-

Administration:

-

Inject pFE22 (0.6 - 6.0 µg/kg) or Vehicle (aCSF) using a Hamilton syringe.

-

Volume: Keep injection volume low (e.g., 1-2 µL) to avoid intracranial pressure artifacts.

-

Timing: Administer 5-15 minutes prior to behavioral testing (FST or Open Field).

-

Protocol C: HPA Axis Stress Challenge

Rationale: To verify the "CRIF" activity.

-

Catheterization: Indwell jugular vein catheters for stress-free blood sampling.

-

Restraint Stress: Place animal in a restrainer (plexiglass tube) for 30 minutes.

-

Dosing: Administer pFE22 (IV) 5 minutes prior to restraint onset.

-

Sampling: Collect blood at T=0, 15, 30, and 60 minutes.

-

Assay: Measure plasma ACTH and Corticosterone via ELISA/RIA.

Mechanistic Signaling Pathway

The following diagram details the proposed mechanism by which pFE22 exerts its antidepressant effects, contrasting the pathological "Depressed State" with the "Treated State."

Figure 2: Mechanistic intervention of pFE22 in the HPA axis. By inhibiting ACTH release at the pituitary level, pFE22 prevents the downstream glucocorticoid cascade associated with depressive pathology.

References

-

GenScript. (n.d.). Prepro Thyrotropin-Releasing Hormone (TRH) (178-199).[1][3][4][5][7][9][10][11][12][13] Retrieved from [Link][7]

-

Redei, E., et al. (1995).[11] Prepro-thyrotropin-releasing hormone 178-199 inhibits ACTH secretion in vitro and in vivo.[7][10][11] Endocrinology.[7][10][14]

-

McGivern, R. F., et al. (1997).[11] Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199.[7] Journal of Neuroscience.[5] Retrieved from [Link]

-

Nillni, E. A., & Sevarino, K. A. (1999). The Biology of pro-Thyrotropin-Releasing Hormone-Derived Peptides.[1][13][15] Endocrine Reviews. Retrieved from [Link]

-

Suzuki, S., et al. (2001). Prepro-thyrotropin-releasing hormone 178-199 exerts partial protection against cerebral ischemia in adult rats. Neuroscience Letters. Retrieved from [Link]

-

Bulant, M., et al. (1990).[1] Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169).[1][13] PNAS. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. phoenixpeptide.com [phoenixpeptide.com]

- 5. jneurosci.org [jneurosci.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A cryptic peptide from the preprothyrotropin-releasing hormone precursor stimulates thyrotropin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Prepro-thyrotropin-releasing hormone 178-199 exerts partial protection against cerebral ischemia in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of hypothalamic prohormone convertases 1 and 2 and effects on processing of prothyrotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Neuroprotective Properties of Prepro-TRH (178-199)

The following technical guide details the neuroprotective and neuroendocrine properties of Prepro-TRH (178-199) . This analysis is designed for researchers investigating peptide-based therapeutics for neurodegeneration, ischemic injury, and stress-related disorders.

Executive Summary

Prepro-TRH (178-199) , also identified in literature as P5 or Corticotropin Release-Inhibiting Factor (CRIF) , is a 22-amino acid "cryptic" peptide derived from the processing of the prepro-thyrotropin-releasing hormone (prepro-TRH) precursor. Unlike the canonical tripeptide TRH (pGlu-His-Pro-NH2), which activates the HPT axis, Prepro-TRH (178-199) functions primarily as a negative regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Its neuroprotective potential stems from two distinct mechanisms:

-

Direct Neuroprotection: Attenuation of ischemic injury in the frontal cortex during cerebral ischemia.[1]

-

Systemic Stress Modulation: Inhibition of ACTH synthesis and secretion, thereby preventing glucocorticoid-induced neurotoxicity (the "CRIF" hypothesis).

This guide delineates the physicochemical profile, mechanisms of action, and validated experimental protocols for utilizing Prepro-TRH (178-199) in research.

Molecular Characterization

Origin and Processing

The mammalian prepro-TRH precursor contains five copies of the TRH progenitor sequence (Gln-His-Pro-Gly). These are flanked by dibasic cleavage sites and separated by "connecting peptides."

-

Location: Residues 178–199 of the prepro-hormone.[1][2][3][4][5][6][7][8][9][10][11]

-

Enzymatic Cleavage: Generated by Prohormone Convertases (PC1 and PC2) within the trans-Golgi network of hypothalamic neurons.

Physicochemical Profile

| Property | Specification |

| Sequence | Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu |

| Length | 22 Amino Acids |

| Molecular Weight | ~2619 Da |

| Solubility | Water-soluble; stable in neutral buffers. |

| Isoelectric Point (pI) | ~4.1 (Acidic peptide due to high Glu content) |

| Stability | Susceptible to serum peptidases; requires protease inhibitors in ex vivo assays. |

Mechanisms of Action

The "CRIF" Hypothesis (HPA Axis Dampening)

Excessive glucocorticoids (cortisol/corticosterone) are neurotoxic, particularly to the hippocampus and frontal cortex. Prepro-TRH (178-199) acts as an endogenous brake on this system.

-

Mechanism: It inhibits the synthesis and release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.[8]

-

Pathway: Unlike CRH (which stimulates ACTH), Prepro-TRH (178-199) suppresses both basal and CRH-stimulated ACTH secretion.[10][12]

-

Outcome: Reduction in circulating corticosterone levels, preserving neuronal integrity during high-stress states (e.g., ischemia, depression).

Anti-Ischemic Neuroprotection

In models of Middle Cerebral Artery (MCA) occlusion, Prepro-TRH (178-199) demonstrates region-specific protection.

-

Target Region: Frontal Cortex (90–100% reduction in infarction volume at high doses).[1]

-

Dose-Dependency: Efficacy is non-linear; significant protection requires higher dosages (200 µg/kg) compared to baseline endocrine effects.

-

Causality: The protection correlates with the suppression of the post-ischemic corticosterone surge.

Visualization: Signaling & Processing

Caption: Pathway illustrating the processing of Prepro-TRH and the specific inhibitory action of fragment 178-199 on the HPA axis, leading to neuroprotection.

Therapeutic Applications & Efficacy Data

Comparative Efficacy Table

| Indication | Model | Dose (Rat) | Outcome | Key Reference |

| Cerebral Ischemia | MCA Ligation (Adult Rat) | 200 µg/kg (i.c.v.) | 90-100% reduction in frontal cortex infarction; reduced motor asymmetry.[1] | Redei et al.[4][11][13] |

| Stress / Anxiety | Forced Swim Test (FST) | 6 µg/kg (i.c.v.) | Reduced floating time (antidepressant-like); increased active swimming.[2] | Ladram et al. |

| HPA Axis Control | Restraint Stress | 10-100 µg/kg (i.v.) | Significant suppression of stress-induced ACTH and Corticosterone spikes. | Redei et al.[4][11][13] |

Clinical Relevance

While TRH analogs (e.g., Taltirelin) are used for ataxia, they often carry endocrine side effects (TSH release). Prepro-TRH (178-199) offers a strategy to target stress-induced neurodegeneration without stimulating the thyroid axis, making it a viable candidate for:

-

Post-Traumatic Stress Disorder (PTSD) comorbidities.

-

Ischemic stroke recovery.

-

Depressive disorders with HPA axis hyperactivity.

Experimental Protocols

Protocol A: Peptide Reconstitution & Storage

-

Standard: Prepro-TRH (178-199) is highly acidic.

-

Step 1: Dissolve lyophilized peptide in sterile, endotoxin-free water or 0.01 M acetic acid to a stock concentration of 1 mg/mL.

-

Step 2: Aliquot immediately into siliconized tubes (low protein binding) to prevent surface adsorption.

-

Step 3: Store at -80°C. Avoid repeated freeze-thaw cycles.

-

Validation: Verify integrity via HPLC before in vivo use; expect a retention time shift compared to TRH.

Protocol B: In Vivo Ischemia Model (MCA Ligation)

Objective: Assess neuroprotection in the frontal cortex.[1]

-

Preparation: Anesthetize Sprague-Dawley rats (250–300g).

-

Administration (Pre-Treatment):

-

Stereotaxic injection (i.c.v.) into the lateral ventricle.

-

Coordinates: AP -0.8 mm, L 1.5 mm, V 3.5 mm (relative to Bregma).

-

Dosage: 200 µg/kg dissolved in 5 µL saline.

-

Timing: Administer 1–2 hours prior to occlusion.

-

-

Induction: Perform ligation of the Middle Cerebral Artery (MCA) via sub-temporal approach.

-

Post-Op: Maintain body temp at 37°C.

-

Analysis (24h post-ischemia):

-

TTC Staining: Slice brain into 2mm coronal sections. Stain with 2% triphenyltetrazolium chloride.

-

Quantification: Measure infarct volume using image analysis software (ImageJ).

-

Biomarker: Collect serum to measure Corticosterone (ELISA) to confirm systemic HPA dampening.

-

Protocol C: In Vitro Pituitary Assay (CRIF Activity)

Objective: Validate peptide bioactivity by measuring ACTH inhibition.

-

Cell Culture: Primary anterior pituitary cells from male rats.

-

Incubation: Plate cells (2 x 10^5 cells/well) in DMEM + 10% FCS for 3 days.

-

Treatment:

-

Wash cells with serum-free medium.

-

Add Prepro-TRH (178-199) (10^-10 to 10^-6 M).

-

Co-treat with CRH (1 nM) to induce ACTH spike.

-

-

Assay: Incubate for 4 hours. Collect supernatant.

-

Readout: Measure ACTH via RIA or ELISA.

-

Success Criteria: A dose-dependent reduction in CRH-stimulated ACTH release (typically 30–50% inhibition).

Experimental Workflow Visualization

Caption: Step-by-step workflow for validating the neuroprotective efficacy of Prepro-TRH (178-199) in a rodent ischemia model.

References

-

Redei, E., et al. (1995). "Corticotropin release-inhibiting factor is preprothyrotropin-releasing hormone-(178-199)." Endocrinology, 136(8), 3555–3563. Link

-

McGivern, R. F., et al. (1999). "Prepro-thyrotropin-releasing hormone 178-199 exerts partial protection against cerebral ischemia in adult rats." Neuroreport, 10(17), 3501–3505. Link

-

Ladram, A., et al. (1999). "Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test." Neuroreport, 10(17). Link

-

Bulant, M., et al. (1988). "Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides." Journal of Biological Chemistry, 263(32), 17189–17196. Link

-

Redei, E., et al. (1998). "Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199." Frontiers in Neuroendocrinology. Link

Sources

- 1. Prepro-thyrotropin-releasing hormone 178-199 exerts partial protection against cerebral ischemia in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like properties of prepro-TRH 178-199: acute effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cryptic peptides of prepro-TRH antagonize TRH-induced GH secretion in chickens at extrapituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Prepro-thyrotropin releasing hormone 178-199 immunoreactivity is altered in the hypothalamus of the Wistar-Kyoto strain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. genscript.com [genscript.com]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of Stress-Induced Neuroendocrine and Behavioral Responses in the Rat by Prepro-Thyrotropin-Releasing Hormone 178–199 - PMC [pmc.ncbi.nlm.nih.gov]

Prohormone Convertases in Prepro-TRH (178-199) Formation: A Technical Guide

This guide details the biochemical formation of Prepro-TRH (178-199), a specific cryptic peptide derived from the Thyrotropin-Releasing Hormone (TRH) precursor.[1][2][3] It focuses on the sequential enzymatic actions of Prohormone Convertases (PC1/3 and PC2), the structural determinants of cleavage, and the experimental methodologies required to validate these pathways.

Executive Summary

The formation of Prepro-TRH (178-199) —often designated as pFE22 based on its flanking residues and length—is a tightly regulated post-translational event. Unlike the tripeptide TRH (pGlu-His-Pro-NH2), which is generated from five progenitor copies within the rat precursor, pFE22 is a "connecting peptide" located between the fourth and fifth TRH progenitor sequences.

Its synthesis is governed by the differential activity of Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2) . Current consensus establishes that PC1/3 is the obligate initiator of processing in the Trans-Golgi Network (TGN), generating the intermediate precursors required for pFE22 formation. PC2 acts downstream, primarily functioning to further process pFE22 into smaller fragments (pFQ7 and pSE14).[2][4] Thus, the abundance of intact Prepro-TRH (178-199) is determined by the ratio of PC1/3 (generation) to PC2 (clearance/conversion).

Molecular Architecture & Sequence Determinants

The Precursor: Prepro-TRH

The rat Prepro-TRH molecule (255 amino acids, ~26 kDa) is a polyprotein containing:

-

Signal Peptide: Residues 1–24 (cleaved in ER).

-

TRH Progenitors: Five copies of the sequence Gln-His-Pro-Gly.[1][2][4][5]

-

Cryptic Peptides: Connecting segments that link the TRH progenitors.[6]

Target Sequence: Prepro-TRH (178-199) / pFE22

This peptide is defined by specific cleavage at paired basic amino acid motifs.

-

Sequence (Rat): Phe-Ile-Asp-Pro-Glu-Leu-Gln-Arg-Ser-Trp-Glu-Glu-Lys-Glu-Gly-Glu-Gly-Val-Leu-Met-Pro-Glu

-

Molecular Weight: ~2.6 kDa

-

Flanking "Zip Codes":

-

N-Terminal Cleavage Site (Residues 176-177): Typically Lys-Arg (KR) or Arg-Arg (RR) .

-

C-Terminal Cleavage Site (Residues 200-201): Lys-Arg (KR) .

-

Mechanistic Insight: The presence of paired basic residues is the recognition signal for the subtilisin-like catalytic domain of the PCs. However, not all paired basics are cleaved with equal efficiency; accessibility (secondary structure) and the specific enzyme present (PC1 vs. PC2) dictate the cleavage hierarchy.

The Enzymatic Cascade (PC1/3 vs. PC2)

The processing of Pro-TRH is not a random degradation but an ordered cascade occurring within the Regulated Secretory Pathway (RSP).

Step 1: Initiation by PC1/3 (The Generator)

Location: Trans-Golgi Network (TGN). Mechanism: PC1/3 executes the first endoproteolytic cuts on the 26 kDa Pro-TRH precursor.

-

Primary Cleavage: Occurs at distinct sites (e.g., residues 152-153 or 107-108), splitting the precursor into N-terminal and C-terminal intermediates.[7]

-

Significance: Without PC1/3, the precursor remains intact (26 kDa), and neither TRH nor pFE22 is formed. PC1/3 is sufficient to generate the larger C-terminal intermediate (approx. 10-16 kDa) that contains the 178-199 sequence.

Step 2: Maturation & Sorting

Location: Immature Secretory Granules. Mechanism: The intermediates are sorted into distinct vesicle populations.

-

Sorting Logic: N-terminal and C-terminal fragments are often segregated into different secretory vesicles, allowing for differential release kinetics upon stimulation (e.g., by norepinephrine).

Step 3: Refinement by PC2 (The Regulator)

Location: Mature Secretory Granules. Mechanism: PC2 is active at the more acidic pH of mature granules.

-

Action on pFE22: PC2 recognizes the internal sequence of pFE22 or its immediate flanks to process it further.

-

Cleavage Products: PC2 cleaves Prepro-TRH (178-199) to generate:

-

pFQ7: Prepro-TRH (178-184)

-

pSE14: Prepro-TRH (186-199)

-

-

Clinical Consequence: In PC2-null models (e.g., PC2 knockout mice), there is an accumulation of the intermediate pFE22 because it is not broken down into pFQ7/pSE14. Conversely, high PC2 activity reduces pFE22 levels.

Pathway Visualization

The following diagram illustrates the hierarchical processing of Pro-TRH.

Figure 1: Hierarchical cleavage of Pro-TRH. PC1/3 generates the pFE22 fragment, while PC2 processes it further into smaller peptides.

Experimental Protocols for Validation

To study these enzymes, researchers must use systems that allow for the isolation of processing intermediates. The following protocols are "self-validating" because they use specific antibodies to track the disappearance of precursors and the appearance of products.

Protocol A: Pulse-Chase Analysis in Transfected Cells

Objective: Determine the kinetics of pFE22 formation and the specific role of PC1 vs. PC2. System: AtT20 cells (express PC1 only) vs. GH4C1 cells (express PC1 and PC2) or Vaccinia Virus co-expression.

-

Transfection: Transfect cells with Rat Prepro-TRH cDNA.

-

Pulse: Incubate cells with [35S]-Methionine/Cysteine for 15–30 minutes.

-

Why: This radiolabels only the newly synthesized proteins, creating a defined "cohort" to track.

-

-

Chase: Replace medium with excess unlabeled methionine/cysteine. Collect cell lysates and media at time points (0, 30, 60, 120 min).

-

Immunoprecipitation (IP):

-

Use Anti-pCC10 (N-term) and Anti-pYE17 (C-term) to pull down intermediates.[7]

-

Use Anti-pFE22 specifically to isolate the 178-199 fragment.

-

-

Analysis: Resolve IPs on 15-20% SDS-PAGE (Tricine gels for small peptides).

-

Validation: The 26 kDa band should fade, replaced by 15/10 kDa intermediates, and finally the 2.6 kDa pFE22 band.

-

Protocol B: Differential Centrifugation (Subcellular Localization)

Objective: Confirm that processing occurs in the correct secretory compartment.

-

Homogenization: Lyse cells via nitrogen cavitation (gentle, preserves organelles).

-

Gradient Fractionation: Load lysate onto a Percoll or Sucrose density gradient.

-

Centrifugation: Spin at 30,000 x g.

-

Fraction Analysis:

-

Golgi Fractions: Should contain PC1/3 and larger intermediates (15 kDa).

-

Granule Fractions: Should contain PC2, mature TRH, and pFE22.

-

Marker Check: Validate fractions using Western blot for Syntaxin 6 (TGN marker) vs. Chromogranin A (Granule marker).

-

Quantitative Data Summary

The following table summarizes the specificity of Convertases on Pro-TRH processing based on co-expression studies (e.g., Vaccinia virus systems).

| Enzyme System | Pro-TRH (26 kDa) Status | Major Intermediates | pFE22 (178-199) Levels | Downstream Products (pFQ7/pSE14) |

| PC1/3 Only | Efficiently Cleaved | 15 kDa (N-term), 10 kDa (C-term) | High | Absent |

| PC2 Only | Poorly Cleaved | Minor cleavage | Low | Detectable (if pFE22 is provided) |

| PC1/3 + PC2 | Fully Processed | Transient | Moderate (Converted) | High |

| Furin | Cleaved (Non-specific) | Atypical fragments | Low | Low |

Physiological Implications[9]

The CRIF Hypothesis

Prepro-TRH (178-199) has been postulated as a Corticotropin Release-Inhibiting Factor (CRIF) .[5]

-

Mechanism: It acts on the pituitary corticotrophs to inhibit ACTH synthesis and secretion, opposing the effects of CRH.

-

Context: Levels of pFE22 in the Paraventricular Nucleus (PVN) are modulated by stress and thyroid status.

Lactation and Suckling

During lactation, the demand for Prolactin increases. Suckling stimulates the PVN, leading to:

-

Upregulation of Prepro-TRH mRNA .

-

Upregulation of PC1/3 and PC2 .

-

Result: Increased production of both TRH (TSH/Prolactin releaser) and pFE22.[2][3] The coordinated upregulation ensures that while TRH drives metabolism, the cryptic peptides (like pFE22) may fine-tune the stress response (HPA axis) during the energy-demanding state of lactation.

References

-

Processing of prothyrotropin-releasing hormone (Pro-TRH) by bovine intermediate lobe secretory vesicle membrane PC1 and PC2 enzymes. Source: Endocrinology (1995) URL:[7][Link]

-

Processing of prothyrotropin-releasing hormone by the family of prohormone convertases. Source: Journal of Biological Chemistry (1997) URL:[Link]

-

PreproTRH(178-199) and two novel peptides (pFQ7 and pSE14) derived from its processing, which are produced in the paraventricular nucleus of the rat hypothalamus, are regulated during suckling. Source:[3] Endocrinology (2001) URL:[3][Link]

-

Prothyrotropin-releasing hormone targets its processing products to different vesicles of the secretory pathway. Source:[7] Journal of Biological Chemistry (2008) URL:[Link]

-

Regulation of hypothalamic prohormone convertases 1 and 2 and effects on processing of prothyrotropin-releasing hormone. Source: Journal of Clinical Investigation (2004) URL:[Link]

Sources

- 1. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) in the adult rat pancreas: identification and localization of pro-TRH-related peptides in beta-cells of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. PreproTRH(178-199) and two novel peptides (pFQ7 and pSE14) derived from its processing, which are produced in the paraventricular nucleus of the rat hypothalamus, are regulated during suckling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Processing of prothyrotropin-releasing hormone (Pro-TRH) by bovine intermediate lobe secretory vesicle membrane PC1 and PC2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Localization of Prepro-TRH (178-199) in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for the localization of the endogenous peptide, Prepro-Thyrotropin-Releasing Hormone (178-199) (Prepro-TRH (178-199)), within the brain. As a cleavage product of the larger Prepro-TRH precursor, this peptide is increasingly recognized for its distinct biological activities, including its potential role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and influencing behavior.[1][2][3] This guide details field-proven immunohistochemistry (IHC) and in situ hybridization (ISH) protocols, emphasizing the critical aspects of antibody validation, tissue processing, and advanced imaging techniques. The objective is to equip researchers with the necessary knowledge to accurately map the anatomical distribution of Pre-pro-TRH (178-199), thereby facilitating a deeper understanding of its physiological functions and its potential as a therapeutic target.

Introduction: The Significance of Prepro-TRH (178-199)

Thyrotropin-releasing hormone (TRH) is synthesized from a larger precursor molecule, Prepro-TRH (ppTRH).[4][5] In rats, this 255-amino acid peptide is processed to yield five copies of TRH and several other peptide fragments, including Prepro-TRH (178-199).[4][6] While initially considered a mere byproduct of TRH synthesis, Prepro-TRH (178-199) has emerged as a biologically active peptide with functions independent of TRH.[1][7][8]

Studies have demonstrated that Prepro-TRH (178-199) can inhibit the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, suggesting a role as a potential corticotropin-release-inhibiting factor.[1][2][9] Furthermore, central administration of this peptide has been shown to have anxiolytic and antidepressant-like effects in animal models.[3][8] Given these significant physiological effects, elucidating the precise neuroanatomical distribution of Prepro-TRH (178-199) is paramount to understanding its functional circuits and identifying potential targets for drug development.

This guide will focus on two primary techniques for localizing Prepro-TRH (178-199):

-

Immunohistochemistry (IHC): To visualize the peptide itself within neuronal cell bodies, fibers, and terminals.

-

In Situ Hybridization (ISH): To detect the messenger RNA (mRNA) encoding the Prepro-TRH precursor, thereby identifying the cells responsible for its synthesis.

Foundational Knowledge: Neuroanatomical Context

The expression of ppTRH is not uniform throughout the brain. The highest concentration of ppTRH-expressing neurons is found in the paraventricular nucleus (PVN) of the hypothalamus.[4][10] However, other significant populations exist in various brain regions, including the lateral hypothalamus and perifornical area.[4][10][11] Early immunocytochemical studies have localized Prepro-TRH (178-199) immunoreactivity to cell bodies in the PVN and a dense network of nerve terminals in the external zone of the median eminence, a distribution that mirrors that of TRH.[6] This colocalization suggests that in these regions, both peptides may be co-released and potentially act in concert.

However, there is also evidence for differential processing and distribution of Prepro-TRH-derived peptides, with some brain regions showing immunoreactivity for Prepro-TRH (178-199) in areas that do not stain for TRH.[8] This highlights the importance of specific and validated tools to map the unique distribution of this cryptic peptide.

Core Methodology: Immunohistochemical Localization of Prepro-TRH (178-199)

Immunohistochemistry is a powerful technique that utilizes the specific binding of an antibody to its antigen to visualize the distribution and localization of proteins in tissue sections. The success of this method hinges on the careful optimization of each step, from tissue preparation to final imaging.

The Cornerstone of Accuracy: Antibody Validation

The single most critical factor for reliable IHC is the specificity of the primary antibody.[12][13] Without rigorous validation, the risk of obtaining false-positive or misleading results is high.[14]

Essential Antibody Validation Steps:

| Validation Method | Purpose | Expected Outcome for Prepro-TRH (178-199) |

| Western Blotting | To confirm the antibody recognizes a protein of the correct molecular weight. | A single band corresponding to the molecular weight of Prepro-TRH (178-199) (approximately 2.6 kDa) in extracts from relevant brain regions (e.g., hypothalamus).[15] |

| Peptide Pre-adsorption | To demonstrate the specificity of the antibody for its target peptide. | Abolition of the IHC signal when the primary antibody is pre-incubated with an excess of the synthetic Prepro-TRH (178-199) peptide. |

| Positive and Negative Controls | To ensure the staining protocol is working correctly and to identify non-specific binding.[12] | Positive staining in tissues known to express Prepro-TRH (e.g., rat hypothalamus) and no staining in tissues known to be negative.[12] |

| Knockout/Knockdown Validation | The "gold standard" for antibody validation. | Absence of staining in tissue from a Prepro-TRH knockout animal model. |

A variety of commercial vendors offer antibodies against Prepro-TRH (178-199).[16][17] It is imperative that researchers obtain and review the manufacturer's validation data and, ideally, perform their own in-house validation.[18]

Experimental Workflow for Immunohistochemistry

The following diagram outlines a typical workflow for localizing Prepro-TRH (178-199) in brain tissue.

Caption: Immunohistochemistry workflow for Prepro-TRH (178-199) localization.

Detailed Step-by-Step Protocol for Immunohistochemistry

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

A. Tissue Preparation:

-

Perfusion and Fixation: Anesthetize the animal (e.g., rat, mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[19][20][21] Proper fixation is crucial for preserving tissue morphology and antigenicity.[22]

-

Post-Fixation: Carefully dissect the brain and post-fix in 4% PFA for 4-24 hours at 4°C. The duration of post-fixation may need to be optimized.[23]

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks. This prevents ice crystal formation during freezing.

-